molecular formula C10H11BrO2 B2958564 Methyl 3-bromo-2-phenylpropanoate CAS No. 99070-19-6

Methyl 3-bromo-2-phenylpropanoate

Cat. No.: B2958564
CAS No.: 99070-19-6
M. Wt: 243.1
InChI Key: LJKQRNDCJLRTCJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-phenylpropanoate (CAS No.: 99070-19-6) is an organic compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol. Its IUPAC name is this compound, and its structural features include a bromine atom at the β-position of the propanoate ester and a phenyl group at the α-position (Figure 1). The compound is characterized by high purity (≥95%) and is primarily used in research settings for synthetic chemistry applications, such as cross-coupling reactions or as a precursor in pharmaceutical intermediates .

Properties

IUPAC Name

methyl 3-bromo-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKQRNDCJLRTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-phenylpropanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromo-2-phenylpropanoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-phenylpropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific catalysts and reagents that target the molecular structure of the compound .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound C₁₀H₁₁BrO₂ 243.10 Ester, bromine, phenyl Synthetic chemistry
2-Bromo-2-methyl-propanoic acid C₄H₇BrO₂ 167.01 Carboxylic acid, bromine Agrochemical synthesis
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 Ester, amino, CF₃-phenyl Drug discovery
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Pyridine, bromine, methyl Pharmaceutical intermediates
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ ~314.46 Diterpene ester Natural product research

Structural and Functional Insights

  • Bromine Position: The β-bromine in this compound enhances its reactivity in substitution reactions compared to α-brominated analogs like 2-bromo-2-methyl-propanoic acid.
  • Aromatic vs. Heterocyclic : The phenyl group in the target compound provides steric bulk and π-π interactions, whereas pyridine derivatives (e.g., 2-bromo-3-methylpyridine) offer coordination sites for metal catalysts.
  • Fluorinated Groups: The trifluoromethyl group in Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate increases lipophilicity and metabolic stability, making it more suitable for drug development than the non-fluorinated target compound.

Biological Activity

Methyl 3-bromo-2-phenylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has the molecular formula C11H13BrO2C_{11}H_{13}BrO_2 and features a bromine atom attached to a propanoate backbone with a phenyl group. Its structure can be represented as follows:

Methyl 3 bromo 2 phenylpropanoate\text{Methyl 3 bromo 2 phenylpropanoate}

Biological Activity Overview

The biological activities of this compound have been explored in several contexts, including its effects on enzyme inhibition, anticancer properties, and receptor modulation. Below are key findings from the literature.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown moderate activity against AChE, which is crucial for neurotransmitter regulation in the nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Histone Deacetylase Inhibition : Related compounds have demonstrated antiproliferative activity against cancer cell lines, indicating potential as histone deacetylase inhibitors (HDACIs). Specifically, methyl derivatives have been linked to the suppression of tumor growth in vitro .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLaXApoptosis induction
Related HDACIsVariousYCell cycle arrest

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound analogs on HeLa cells, reporting significant inhibition of cell growth at concentrations above a certain threshold. The study emphasized structure-activity relationships (SAR) that enhance cytotoxicity .
  • Multi-target Activity : Research has indicated that compounds with structural similarities to this compound can act on multiple biological targets, including PPAR subtypes and FAAH, suggesting a multifunctional pharmacological profile .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-bromo-2-phenylpropanoate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or esterification of intermediates. For example, bromination of 2-phenylpropanoic acid derivatives using reagents like PBr₃ or HBr in methanol under controlled temperatures (40–60°C) is a standard approach . Alternatively, esterification of 3-bromo-2-phenylpropanoic acid with methanol in the presence of sulfuric acid or DCC/DMAP catalysts can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM), stoichiometry of brominating agents, and temperature to avoid side reactions like over-bromination or ester hydrolysis .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming the ester group (δ ~3.6–3.8 ppm for methoxy protons) and bromine’s electronic effects on adjacent protons .
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve molecular geometry and confirm stereochemistry, particularly for chiral centers .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns from bromine .

Q. How should researchers purify this compound to minimize impurities?

Column chromatography using silica gel with hexane/ethyl acetate (4:1 to 7:3) is effective for separating brominated byproducts. Recrystallization from ethanol or methanol at low temperatures (0–5°C) improves purity, as brominated esters often exhibit low solubility in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric syntheses involving this compound?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution using lipases (e.g., Candida antarctica) can improve stereoselectivity. For example, kinetic resolution during esterification or transesterification steps can yield >90% enantiomeric excess (ee) under anhydrous conditions . Monitoring ee via chiral HPLC (Chiralpak IC column) with hexane/isopropanol mobile phases is recommended .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal packing effects. Use variable-temperature NMR to assess dynamic behavior and compare with DFT-optimized structures. SHELXL’s TWIN/BASF commands help refine twinned crystals or disordered bromine positions .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at C3 acts as a leaving group in Suzuki-Miyaura couplings with arylboronic acids (e.g., phenylboronic acid derivatives in ). Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water mixtures at 80–100°C. Monitor competing ester hydrolysis by maintaining pH < 8 .

Q. What are the best practices for handling this compound’s instability under ambient conditions?

Store the compound at –20°C under argon to prevent hydrolysis or oxidation. Use stabilizers like BHT (0.1% w/w) in non-polar solvents (e.g., hexane). For long-term storage, lyophilization in amber vials with desiccants (e.g., molecular sieves) is advised .

Methodological Considerations

Q. How to design experiments for studying the compound’s metabolic or environmental degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS/MS for esterase-mediated hydrolysis products.
  • Environmental fate : Conduct photolysis studies under UV light (254 nm) in aqueous buffers to identify brominated byproducts (e.g., 3-bromo-2-phenylpropanoic acid) .

Q. What computational tools predict the compound’s physicochemical properties or reaction mechanisms?

  • DFT calculations : Gaussian or ORCA software models transition states in bromine displacement reactions.
  • Molecular docking : AutoDock Vina assesses interactions with esterase enzymes or biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.